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Compound of Interest

Compound Name: Sodium aluminum

CAS No.: 39422-24-7

Cat. No.: B8332051

Get Quote

This guide provides a comprehensive comparison of the bioavailability of aluminum from basic

sodium aluminum phosphate (SALP), a common emulsifying agent in processed cheese, with

other dietary aluminum sources. It is intended for researchers, scientists, and drug

development professionals, offering objective data, detailed experimental protocols, and

insights into the potential physiological implications of dietary aluminum exposure.

Comparative Bioavailability of Dietary Aluminum
The oral bioavailability of aluminum is generally low and varies depending on its chemical form

and the food matrix in which it is consumed. Basic sodium aluminum phosphate (SALP) used

in processed cheese exhibits low bioavailability. The following table summarizes the oral

bioavailability of aluminum from various dietary sources based on experimental data.
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Aluminum
Source

Food Matrix Animal Model
Bioavailability
(%)

Reference(s)

Basic Sodium

Aluminum

Phosphate

(SALP)

Processed

Cheese
Rat 0.1 - 0.3 [1][2][3]

Acidic Sodium

Aluminum

Phosphate

(SALP)

Biscuit Rat ~0.1 [1][2]

Aluminum Citrate Water Human ~0.52 [4]

Aluminum Citrate Water Rat 0.08 [5]

Aluminum

Hydroxide
Water Human ~0.01 [4][6]

Aluminum in

Drinking Water
Water Rat ~0.3 [2][7]

Aluminum from

general diet
Mixed Foods Human ~0.1 [6]

Sodium

Aluminosilicate
Not Specified Rat <0.03 [5]

Aluminum

Sulfate
Water Rat 0.21 [5]

Experimental Protocols
The determination of aluminum bioavailability from food sources requires rigorous experimental

design and sensitive analytical techniques. Below are detailed methodologies for key

experiments cited in this guide.

In-Vivo Assessment of Aluminum Bioavailability in a Rat
Model
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This protocol outlines the methodology used to determine the oral bioavailability of aluminum

from basic SALP incorporated into processed cheese.

2.1.1. Animal Model and Husbandry

Species: Rat (e.g., Fischer 344)[1]

Sex: Male

Housing: Individually housed in metabolic cages to allow for the collection of urine and feces.

Diet: A standard laboratory chow with a known, low concentration of aluminum. Animals are

typically acclimated to the diet before the study.

Fasting: Animals are fasted overnight prior to the administration of the test substance to

ensure an empty stomach, which can influence absorption.[7]

2.1.2. Test Material Preparation

Tracer Isotope: The long-lived radioisotope of aluminum, 26Al, is used as a tracer to

distinguish the administered aluminum from endogenous aluminum.

Synthesis of 26Al-labeled Basic SALP:26Al is incorporated into the synthesis of basic SALP.

Incorporation into Cheese: The 26Al-labeled basic SALP is incorporated into processed

cheese at concentrations relevant to its use as a food additive (e.g., 1.5% and 3%).[1]

2.1.3. Dosing and Sample Collection

Oral Administration: A precisely weighed amount of the 26Al-containing cheese (e.g., 1

gram) is given to the fasted rats.[8]

Intravenous Administration: A separate group of rats receives an intravenous dose of a

known amount of 27Al (the stable isotope of aluminum) to serve as a reference for

calculating bioavailability.[7]

Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 1,

2, 4, 8, 12, 24, 48, and 60 hours) via a cannulated vein.[8] Serum is separated and stored for
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analysis.

2.1.4. Analytical Methods

Accelerator Mass Spectrometry (AMS): This ultra-sensitive technique is used to measure the

concentration of 26Al in the serum samples. AMS can detect extremely low levels of the

isotope, making it ideal for bioavailability studies where absorption is minimal.[9]

Electrothermal Atomic Absorption Spectrometry (ETAAS): ETAAS is used to determine the

concentration of total aluminum (predominantly 27Al) in the serum samples.[10][11]

2.1.5. Bioavailability Calculation The oral bioavailability (F) is calculated by comparing the area

under the serum concentration-time curve (AUC) for the orally administered 26Al with the AUC

for the intravenously administered 27Al, corrected for the respective doses.[8]

Analytical Instrumentation Protocols
2.2.1. Accelerator Mass Spectrometry (AMS) for 26Al Analysis

Sample Preparation: Serum samples are prepared to isolate aluminum. A known amount of

27Al is added as a carrier. The aluminum is then converted to aluminum oxide (Al₂O₃).[12]

Ion Source: The aluminum oxide is pressed into a target and placed in the ion source of the

AMS instrument. A beam of cesium ions is used to sputter the target, producing negative

aluminum ions.

Acceleration: The negative ions are accelerated to high energies (mega-electron-volt range)

in a tandem accelerator.

Stripping: In the center of the accelerator, the high-energy ions pass through a thin foil or

gas, which strips off electrons, converting them into positive ions. This process breaks apart

molecular isobars that could interfere with the detection of 26Al.

Mass Analysis: A series of magnets and electrostatic analyzers are used to separate the ions

based on their mass-to-charge ratio, specifically isolating the 26Al ions.

Detection: The 26Al ions are counted in a gas ionization detector, allowing for the precise

quantification of the isotope in the original sample.[12]
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2.2.2. Electrothermal Atomic Absorption Spectrometry (ETAAS) for Total Aluminum Analysis

Sample Preparation: Serum samples are typically diluted with a solution containing a

surfactant (e.g., Triton X-100) and nitric acid to reduce matrix effects.[11]

Injection: A small volume of the diluted sample is injected into a graphite tube within the

ETAAS instrument.

Temperature Program: The graphite tube is subjected to a programmed temperature

sequence:

Drying: The solvent is evaporated at a low temperature.

Pyrolysis (Ashing): The temperature is increased to remove the organic matrix of the

sample without vaporizing the aluminum.

Atomization: The temperature is rapidly increased to a high level (e.g., 2400°C), causing

the aluminum to be vaporized into free atoms in the light path of the instrument.

Measurement: A light beam from a hollow cathode lamp specific for aluminum is passed

through the atomized sample. The aluminum atoms absorb light at a characteristic

wavelength, and the amount of light absorbed is proportional to the concentration of

aluminum in the sample. A deuterium lamp is often used for background correction.

Signaling Pathways and Experimental Workflows
Aluminum-Induced PI3K/Akt/mTOR Signaling Pathway
Dietary aluminum, upon absorption, can exert toxic effects, particularly neurotoxicity. One of the

key signaling pathways implicated in aluminum-induced neuronal dysfunction is the

PI3K/Akt/mTOR pathway. Activation of this pathway by aluminum has been shown to lead to

increased deposition of hyperphosphorylated tau (p-tau), a hallmark of neurodegenerative

diseases.[13]
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Caption: Aluminum-induced activation of the PI3K/Akt/mTOR signaling pathway.
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Experimental Workflow for Aluminum Bioavailability
Assessment
The following diagram illustrates the logical flow of an in-vivo experiment to determine the oral

bioavailability of aluminum from a food source.
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Caption: Workflow for in-vivo assessment of aluminum bioavailability.
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Alternatives to Basic Sodium Aluminum Phosphate
in Processed Cheese
Several alternatives to SALP are available for use as emulsifying salts in processed cheese.

The primary function of these salts is to chelate calcium ions from the casein micelles, leading

to protein hydration and emulsification of fat.

Alternative Emulsifier Mechanism of Action Comments

Trisodium Citrate

Sequesters calcium ions,

forming soluble calcium-citrate

complexes. This leads to the

dissociation of casein micelles

and increased protein

hydration.[14][15]

A commonly used emulsifying

salt that produces a soft

texture.

Disodium Phosphate

Exchanges sodium for calcium

in the casein network,

increasing protein solubility

and emulsifying capacity.[16]

Often used in combination with

other phosphates to achieve

desired textural properties.

Polyphosphates (e.g., Sodium

Hexametaphosphate)

Strong calcium chelators that

can also interact directly with

casein to form complexes,

leading to a stable emulsion.

[14]

Provide a "creaming effect"

and are effective in high-

moisture cheese products.[17]

Lactose-6-Phosphate

A novel emulsifying salt

derived from lactose. It

functions by sequestering

calcium from the casein-

phosphate complex, similar to

traditional phosphate salts.[18]

[19]

A potential "clean-label"

alternative to traditional

phosphate-based emulsifiers.

[20]

It is important to note that while these alternatives may not contain aluminum, the overall

dietary aluminum intake from other sources should still be considered. The choice of
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emulsifying salt can also influence the textural and melting properties of the final cheese

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Aluminum bioavailability from basic sodium aluminum phosphate, an approved food
additive emulsifying agent, incorporated in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Aluminum bioavailability from basic sodium aluminum phosphate, an approved food
additive emulsifying agent, incorporated in cheese - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. The bioavailability of 26Al-labelled aluminium citrate and aluminium hydroxide in
volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

5. The bioavailability of ingested 26Al-labelled aluminium and aluminium compounds in the
rat - PubMed [pubmed.ncbi.nlm.nih.gov]

6. atsdr.cdc.gov [atsdr.cdc.gov]

7. Aluminum bioavailability from drinking water is very low and is not appreciably influenced
by stomach contents or water hardness - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Determination of aluminium-26 in biological materials by accelerator mass spectrometry -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. [Determination of aluminum in serum using electrothermal atomic absorption
spectrophotometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

11. scispec.co.th [scispec.co.th]

12. researchgate.net [researchgate.net]

13. Activation of PI3k/Akt/mTOR Signaling Induces Deposition of p-tau to Promote Aluminum
Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Soluble Salts in Processed Cheese Prepared with Citrate- and Phosphate-Based
Calcium Sequestering Salts [mdpi.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b8332051?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/18436363/
https://pubmed.ncbi.nlm.nih.gov/18436363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2449821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2449821/
https://www.researchgate.net/publication/5417250_Aluminum_bioavailability_from_basic_sodium_aluminum_phosphate_an_approved_food_additive_emulsifying_agent_incorporated_in_cheese
https://pubmed.ncbi.nlm.nih.gov/8696074/
https://pubmed.ncbi.nlm.nih.gov/8696074/
https://pubmed.ncbi.nlm.nih.gov/32605715/
https://pubmed.ncbi.nlm.nih.gov/32605715/
https://www.atsdr.cdc.gov/toxprofiles/tp22-c2.pdf
https://pubmed.ncbi.nlm.nih.gov/11295258/
https://pubmed.ncbi.nlm.nih.gov/11295258/
https://www.researchgate.net/publication/352599689_Oral_aluminum_bioavailability_from_two_representative_foods_is_considerably_less_than_from_water
https://pubmed.ncbi.nlm.nih.gov/9463954/
https://pubmed.ncbi.nlm.nih.gov/9463954/
https://pubmed.ncbi.nlm.nih.gov/1854266/
https://pubmed.ncbi.nlm.nih.gov/1854266/
https://scispec.co.th/app/AA/TAAsx04017.pdf
https://www.researchgate.net/publication/13766823_Determination_of_Aluminium-26_in_Biological_Materials_by_Accelerator_Mass_Spectrometry
https://pubmed.ncbi.nlm.nih.gov/36066748/
https://pubmed.ncbi.nlm.nih.gov/36066748/
https://www.mdpi.com/1420-3049/29/15/3631
https://www.mdpi.com/1420-3049/29/15/3631
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8332051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. researchgate.net [researchgate.net]

16. Emulsifying salts for the dairy and food industry – Food Additives and Food Quality
Assurance [ebooks.inflibnet.ac.in]

17. Understanding Process Cheeses [foodingredientsonline.com]

18. Lactose-6-phosphate as an alternative to disodium phosphate in the production of
processed cheese food - PubMed [pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. "A Process to Produce Lactose Phosphate from Dairy Byproducts And Used " by Khalid
Ahmed Alsaleem [openprairie.sdstate.edu]

To cite this document: BenchChem. [Bioavailability of Aluminum from Basic Sodium
Aluminum Phosphate in Cheese: A Comparative Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8332051/docs#bioavailability-of-
aluminum-from-basic-sodium-aluminum-phosphate-in-cheese-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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